

Technical Support Center: Fosigotifator

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Compound of Interest

Compound Name: ABBV-CLS-7262

Cat. No.: B15136085

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of fosigotifator (**ABBV-CLS-7262**). As a highly specific activator of the eukaryotic initiation factor 2B (eIF2B), fosigotifator is designed to counteract the integrated stress response (ISR). While clinical trials have generally shown fosigotifator to be safe and well-tolerated, understanding potential off-target effects is crucial for interpreting experimental results and ensuring the safe development of this and related molecules.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for fosigotifator?

A1: Fosigotifator is a small molecule activator of eIF2B.^[1] Its primary mechanism is to stabilize the eIF2B complex, enhancing its guanine nucleotide exchange factor (GEF) activity. This action helps to restore global protein synthesis in the presence of cellular stress signals that would otherwise inhibit eIF2B, thereby mitigating the integrated stress response (ISR).

Q2: Are there any publicly available data on the off-target binding profile of fosigotifator?

A2: Specific off-target binding panel data for fosigotifator are not extensively published in the public domain. However, the development of fosigotifator as a clinical candidate suggests a favorable selectivity profile. For a related eIF2B activator, DNL343, it has been reported that no significant off-target effects were observed in a Cerep panel, which is a broad panel of receptors, ion channels, and enzymes. While this provides some reassurance for the target class, direct experimental verification for fosigotifator is recommended for any research application.

Q3: Have any off-target effects been observed for other molecules in the same class as fosigotifator?

A3: Yes, a precursor eIF2B activator, known as 2BAct, demonstrated cardiovascular liabilities in a dog model.^{[2][3][4]} These findings, described as "significant anomalies," led to the discontinuation of 2BAct for human use.^{[2][3][4]} While fosigotifator was selected for clinical development, implying an improved safety profile, this historical context highlights the cardiovascular system as a potential area of concern for this class of compounds.

Q4: What were the reported safety findings from the clinical trials of fosigotifator?

A4: In clinical trials for Amyotrophic Lateral Sclerosis (ALS), fosigotifator was found to be safe and well-tolerated.^{[5][6]} The rates of treatment-emergent adverse events (TEAEs) were comparable between the fosigotifator and placebo groups.^{[5][6]} For instance, in one study, TEAEs considered treatment-related were reported in 25.2% of participants in the combined fosigotifator group, compared to 26.2% in the placebo group.^[5]

Troubleshooting Guides

Issue 1: Unexpected Cardiovascular Phenotypes in In Vivo Models

Possible Cause: Based on preclinical findings with the related compound 2BAct, unexpected cardiovascular effects could be a potential off-target liability of eIF2B activators.^{[2][3][4]}

Troubleshooting Steps:

- **Monitor Cardiovascular Parameters:** In animal studies, closely monitor heart rate, blood pressure, and electrocardiogram (ECG) parameters.

- **Histopathological Analysis:** Conduct thorough histopathological examination of cardiac tissue for any signs of toxicity.
- **Dose-Response Evaluation:** Determine if the observed cardiovascular effects are dose-dependent.
- **Comparative Studies:** If possible, compare the effects of fosigotifator with other eIF2B activators to understand if this is a class-wide effect.

Issue 2: Unexplained Cellular Phenotypes in Vitro

Possible Cause: The observed cellular phenotype may be due to an off-target interaction of fosigotifator.

Troubleshooting Steps:

- **Confirm On-Target Engagement:** Use a downstream marker of ISR activation (e.g., ATF4 levels) to confirm that fosigotifator is engaging its target at the concentrations used in your experiment.
- **Selectivity Profiling:** If resources permit, perform a broad kinase or receptor binding screen to identify potential off-target interactions.
- **Use of Structurally Unrelated Compounds:** Compare the phenotype induced by fosigotifator with that of another eIF2B activator with a different chemical scaffold. A consistent phenotype across different molecules targeting the same pathway strengthens the conclusion of an on-target effect.
- **Rescue Experiments:** If a potential off-target is identified, use an antagonist for that target to see if the unexpected phenotype can be reversed.

Data on Related eIF2B Activators

The following table summarizes publicly available safety information on eIF2B activators, which may provide context for researchers working with fosigotifator.

Compound	Model System	Observed Effects	Reference
2BAct	Dog	Significant cardiovascular anomalies	[2][3][4]
2BAct	Rat	No relevant cardiovascular effects observed	[2][3]
DNL343	In vitro (Cerep panel)	No significant off-target effects reported	

Experimental Protocols

General Protocol for Assessing Cardiovascular Effects in a Rodent Model

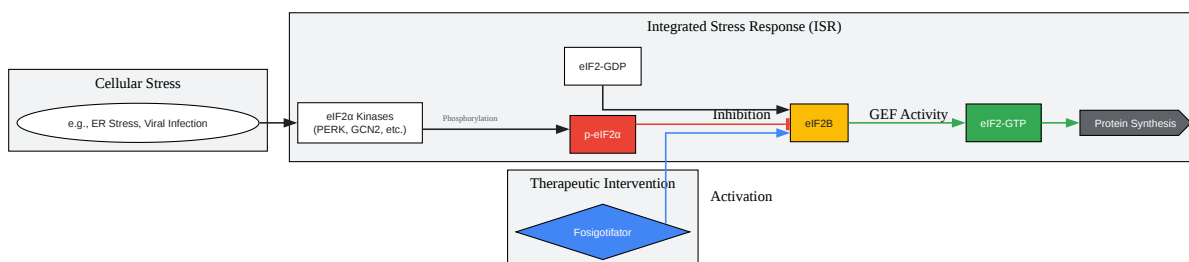
This protocol provides a general framework for monitoring cardiovascular safety. Specifics should be adapted to the experimental design and institutional guidelines.

- Animal Model: Select an appropriate rodent model (e.g., rat, mouse).
- Dosing: Administer fosigotifator at a range of doses, including a vehicle control group.
- ECG Monitoring:
 - Acclimate animals to the monitoring equipment.
 - Record baseline ECGs prior to dosing.
 - Record ECGs at multiple time points post-dosing (e.g., 1, 4, 8, and 24 hours).
 - Analyze for changes in heart rate, PR interval, QRS duration, and QT interval.
- Blood Pressure Monitoring:
 - Use tail-cuff or telemetry methods to measure systolic and diastolic blood pressure at baseline and post-dosing.

- Terminal Procedures:
 - At the end of the study, collect blood for clinical chemistry analysis.
 - Perform a gross necropsy and collect cardiac tissue for histopathological examination.

Visualizations

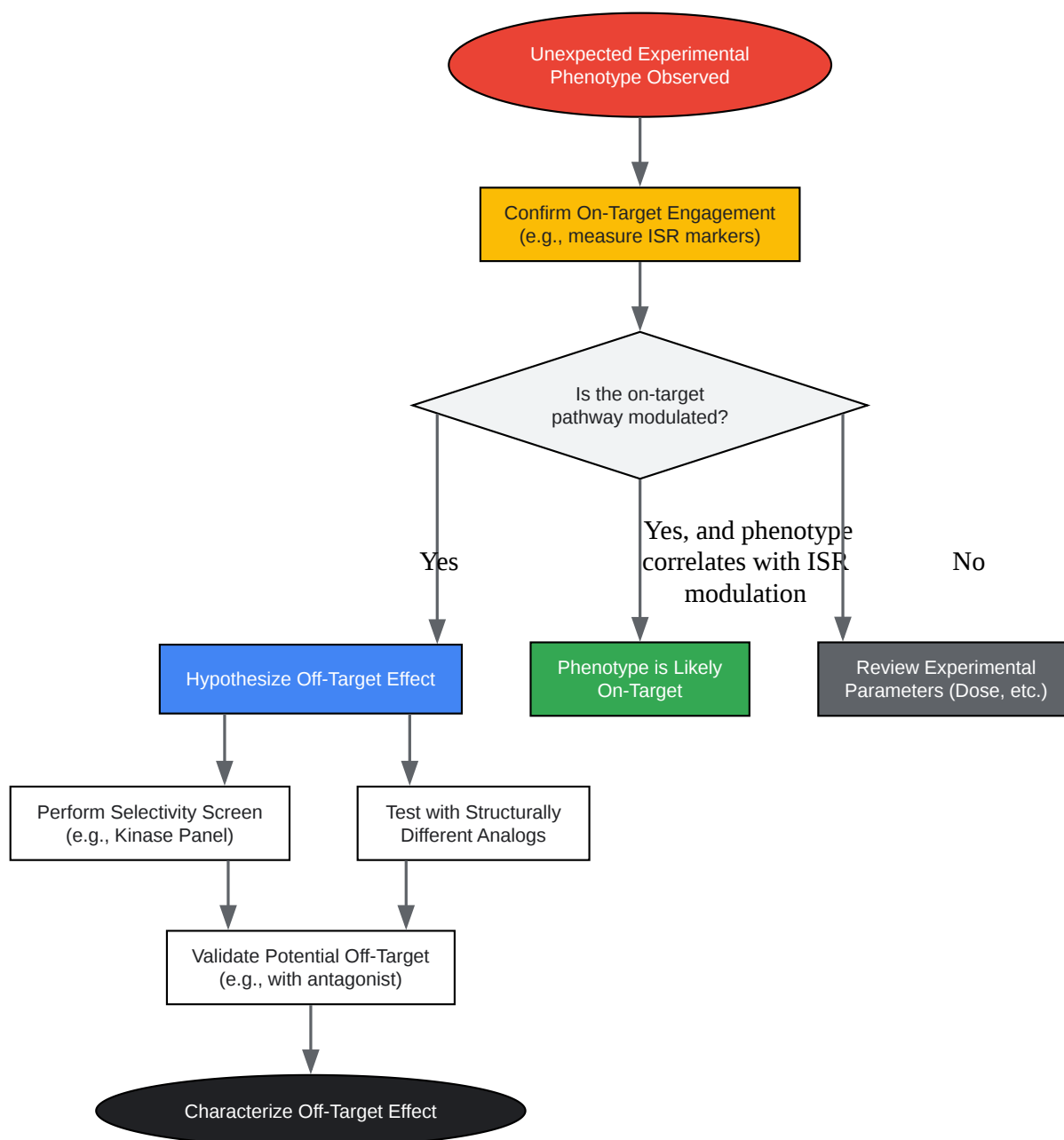
Signaling Pathway of Fosigotifator's On-Target Action



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Caption: On-target mechanism of fosigotifator in the Integrated Stress Response pathway.

Logical Workflow for Investigating Off-Target Effects



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Caption: A logical workflow for troubleshooting potential off-target effects.

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References

- [1. eIF2B activator prevents neurological defects caused by a chronic integrated stress response | eLife \[elifesciences.org\]](#)
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- [3. eIF2B activator prevents neurological defects caused by a chronic integrated stress response - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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